molecular formula C8H10N2O2 B125571 3-(pyridin-2-ylamino)propanoic Acid CAS No. 104961-64-0

3-(pyridin-2-ylamino)propanoic Acid

Cat. No.: B125571
CAS No.: 104961-64-0
M. Wt: 166.18 g/mol
InChI Key: IDWUSJOEYZAKSW-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylamino)propanoic acid, commonly known as 3-PAP, is a naturally occurring amino acid that plays an important role in a variety of physiological and biochemical processes. It is an important intermediate in the metabolism of tryptophan, the essential amino acid found in the human diet. 3-PAP is also involved in the synthesis of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. In addition, 3-PAP has been found to possess anti-inflammatory and anti-oxidant properties.

Scientific Research Applications

Reactivity and Synthesis

  • 3-(Pyridin-2-ylamino)propanoic acid has been explored for its reactivity in various chemical reactions. For instance, it has been used in the synthesis of ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, demonstrating its potential in creating novel chemical compounds (Asadi et al., 2021).

Formation of Derivatives and Complexes

  • The compound is significant in the formation of various acyclic and heterocyclic derivatives. This includes its involvement in reactions leading to the formation of trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010).

Application in Drug Synthesis

  • It plays a crucial role in the synthesis of drugs, such as dabigatran etexilate mesylate. This highlights its importance in pharmaceutical manufacturing, contributing to the development of therapeutic agents (Qi Ya-juan, 2012).

Catalysis and Surface Properties Studies

  • Research has investigated the use of this compound in studying surface and catalytic properties of catalysts, such as yttrium oxide, which is vital in understanding chemical reactions and catalysis mechanisms (Hussein & Gates, 1998).

Therapeutic Applications and Studies

  • Its derivatives have been examined for their potential as anticancer agents. This includes studying their stability, reactivity with DNA and proteins, and antiproliferative activity, thereby contributing to the field of oncology and cancer treatment (Cabrera et al., 2019).

Crystal and Molecular Structure Analysis

  • The molecular and crystal structure of derivatives of this compound have been analyzed, providing insights into its structural properties and potential applications in material science and chemistry (Naveen et al., 2016).

Radiochemical and Antimicrobial Studies

  • Compounds derived from this compound have been explored for their radiochemical applications and antimicrobial properties, suggesting its utility in medical imaging and as a potential antimicrobial agent (Abdel-Bary et al., 2013).

Safety and Hazards

Safety data indicates that 3-(pyridin-2-ylamino)propanoic Acid should be handled with care. It is recommended to avoid contact with eyes, skin, and clothing, and to avoid ingestion and inhalation. The compound should be kept away from sources of ignition and exposure should not be prolonged or repeated .

Mechanism of Action

Target of Action

It’s known that this compound can be used in the preparation of dabigatran etexilate derivatives , which are direct thrombin inhibitors. Therefore, it’s possible that 3-(pyridin-2-ylamino)propanoic Acid may interact with similar targets.

Mode of Action

As a potential precursor to Dabigatran etexilate derivatives , it might interact with its targets in a similar way, possibly by inhibiting the activity of thrombin, a key enzyme in the coagulation cascade.

Properties

IUPAC Name

3-(pyridin-2-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWUSJOEYZAKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475153
Record name 3-(pyridin-2-ylamino)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104961-64-0
Record name 3-(pyridin-2-ylamino)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Pyridin-2-yl)amino]propanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38P56V4DL8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is innovative about the new synthesis method for 3-(pyridin-2-ylamino)propanoic acid described in the research?

A1: The research proposes a novel approach to synthesizing this compound, a key intermediate in pharmaceutical synthesis. Instead of using potentially hazardous or expensive reagents, this method utilizes 2-chloro-pyridine N-oxide and 3-aminopropionic acid as starting materials []. This approach offers several advantages:

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